2-(Butylthio)ethyl imidothiocarbamate
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Overview
Description
2-(Butylthio)ethyl imidothiocarbamate is a chemical compound with the molecular formula C7H17ClN2S2. It is commonly used as an intermediate in the production of pesticides, fungicides, and biocides. This compound exhibits antifungal and antimicrobial properties, making it valuable in protecting crops from pathogens and pests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)ethyl imidothiocarbamate typically involves the reaction of butylthiol with ethylene imidothiocarbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)ethyl imidothiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidothiocarbamates.
Scientific Research Applications
2-(Butylthio)ethyl imidothiocarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents.
Industry: Employed in the production of pesticides, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-(Butylthio)ethyl imidothiocarbamate involves its interaction with cellular components of pathogens. The compound disrupts the normal functioning of microbial cells by interfering with their metabolic pathways. This leads to the inhibition of cell growth and ultimately the death of the pathogen. The molecular targets include enzymes and proteins essential for the survival of the microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylthio)ethyl carbamimidothioate hydrochloride
- 2-(Butylthio)ethyl imidothiocarbamate
Uniqueness
This compound stands out due to its specific antifungal and antimicrobial properties, making it particularly effective in agricultural applications. Its ability to act as an intermediate in the synthesis of various pesticides and biocides further enhances its utility .
Properties
IUPAC Name |
2-butylsulfanylethyl carbamimidothioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S2.ClH/c1-2-3-4-10-5-6-11-7(8)9;/h2-6H2,1H3,(H3,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHMPWXJMJHMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCSC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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